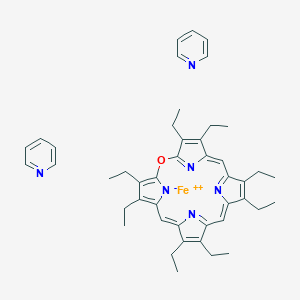
5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid
概要
説明
5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C8H9ClO4S. It is a derivative of benzenesulfonic acid, featuring a chloro group at the 5-position, an ethyl group at the 4-position, and a hydroxy group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 5-chloro-4-ethyl-2-hydroxybenzene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 0-50°C to ensure the selective introduction of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors with precise control over temperature and reaction time. The process involves the continuous addition of sulfuric acid to a solution of 5-chloro-4-ethyl-2-hydroxybenzene, followed by purification steps such as crystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-ethyl-2-hydroxybenzenesulfonic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 5-chloro-4-ethyl-2-oxobenzenesulfonic acid or 5-chloro-4-ethyl-2-carboxybenzenesulfonic acid.
Reduction: Formation of 4-ethyl-2-hydroxybenzenesulfonic acid.
Substitution: Formation of derivatives such as 5-azido-4-ethyl-2-hydroxybenzenesulfonic acid or 5-thio-4-ethyl-2-hydroxybenzenesulfonic acid.
科学的研究の応用
5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme kinetics.
Medicine: It serves as a precursor for the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
4-Ethyl-2-hydroxybenzenesulfonic acid: Lacks the chloro group, resulting in different reactivity and applications.
5-Chloro-2-hydroxybenzenesulfonic acid: Lacks the ethyl group, affecting its solubility and chemical properties.
4-Chloro-2-hydroxybenzenesulfonic acid: Lacks the ethyl group and has different substitution patterns, leading to varied reactivity.
Uniqueness
5-Chloro-4-ethyl-2-hydroxybenzenesulfonic acid is unique due to the presence of both chloro and ethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various industrial and research applications.
特性
IUPAC Name |
5-chloro-4-ethyl-2-hydroxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-2-5-3-7(10)8(4-6(5)9)14(11,12)13/h3-4,10H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBMHRGXBBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446126 | |
| Record name | Benzenesulfonic acid,5-chloro-4-ethyl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104207-29-6 | |
| Record name | Benzenesulfonic acid,5-chloro-4-ethyl-2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




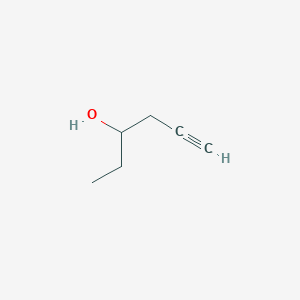

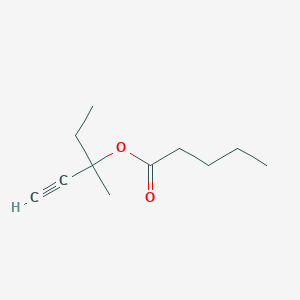
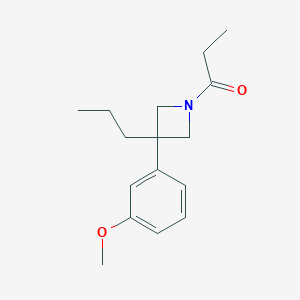


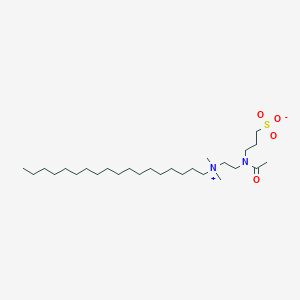
![5-acetyl-6,7-dihydroxy-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B10547.png)

